![molecular formula C9H8ClN3OS B2409928 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-74-9](/img/structure/B2409928.png)
5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, also known as Chlorphenoxyethyldithiadiazole (CPDT), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. CPDT is a versatile compound due to its unique structure, which consists of a thiadiazole ring, a phenyl ring, and a chloro substituted methyl group. As a result, CPDT has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Anticonvulsant Activity
- Study 1: Synthesized derivatives of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine were evaluated for their anticonvulsant properties. One derivative, in particular, showed significant activity in both maximal electroshock (MES) and pentylentetrazole (PTZ) tests, indicating potential as an anticonvulsant agent (Foroumadi et al., 2007).
Antimicrobial and Antifungal Agents
- Study 2: Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against bacterial strains like Escherichia coli and fungal strains including Aspergillus niger, indicating potential use as antimicrobial agents (Sah et al., 2014).
Fungicidal Activities
- Study 3: Amides derived from 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole exhibited moderate fungicidal activities, suggesting their potential application in agriculture or medicine (Xiao, 2009).
Anti-inflammatory and Antioxidant Activities
- Study 4: A study on 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives revealed significant antioxidant and anti-inflammatory activities. Two specific derivatives showed greater antioxidant activity than standard Ascorbic acid, indicating their potential therapeutic applications (Sravya et al., 2019).
Insecticidal Activity
- Study 5: Derivatives of 1,3,4-thiadiazole, including 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, showed significant insecticidal activity against cotton leafworm, which could have implications in pest control (Ismail et al., 2021).
Antiviral Activity
- Study 6: Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited anti-tobacco mosaic virus activity, indicating a potential application in combating plant viruses (Chen et al., 2010).
Mechanism of Action
Target of Action
The primary target of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents acetylcholine from accessing the site, thereby inhibiting the enzyme’s activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. The downstream effects of this include increased muscle contraction and stimulation of the parasympathetic nervous system .
Pharmacokinetics
The pharmacokinetic properties of this compound include its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties were predicted using computational tools and then verified experimentally . The compound exhibits good oral bioavailability, as it absorbs well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This results in increased muscle contraction and stimulation of the parasympathetic nervous system . The compound’s remarkable dose-dependent anti-acetylcholinesterase activity indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound remains stable under various photolytic and pH stress conditions . It exhibits degradation under oxidative and thermal stress . The compound’s migration to the hydrophilic compartment on increasing pH suggests that its action and efficacy may be influenced by the pH of the environment .
properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYOHVQLYTUDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
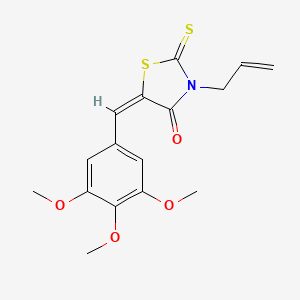
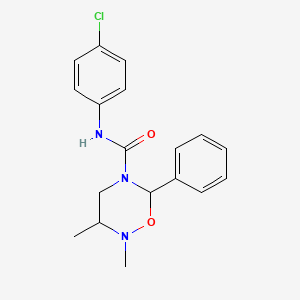
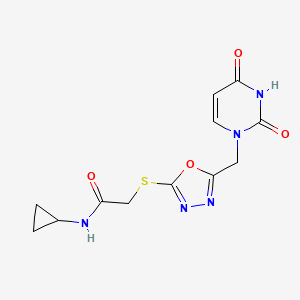
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
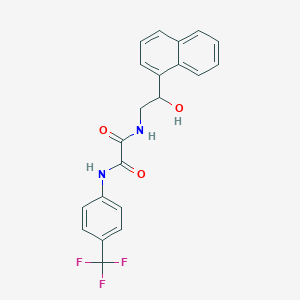
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)


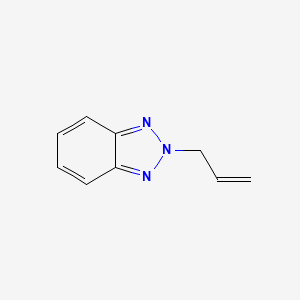
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)